molecular formula C16H15NO2 B4964427 3-phenoxy-N-(prop-2-en-1-yl)benzamide

3-phenoxy-N-(prop-2-en-1-yl)benzamide

Cat. No.: B4964427
M. Wt: 253.29 g/mol
InChI Key: ZDLMMQNTQUWEDM-UHFFFAOYSA-N
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Description

3-phenoxy-N-(prop-2-en-1-yl)benzamide is a synthetic benzamide derivative provided for research purposes. This compound features a benzamide core structure, a scaffold known for its diverse biological activities and relevance in medicinal chemistry . The molecular structure incorporates a phenoxy ether linkage and an N-allyl substituent, which may influence its physicochemical properties and interaction with biological targets. Benzamide analogues have been investigated for their potential as inhibitors of various enzymes, including protein kinases . Researchers are exploring this compound and its structural relatives in early-stage discovery projects. The presence of the allyl group may offer a synthetic handle for further chemical modification, making it a valuable building block for developing more complex molecules or chemical probes. This product is intended for laboratory research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. Specific data on its mechanism of action, pharmacological activity, and absorption properties are areas of ongoing investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxy-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-11-17-16(18)13-7-6-10-15(12-13)19-14-8-4-3-5-9-14/h2-10,12H,1,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLMMQNTQUWEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 3 Phenoxy N Prop 2 En 1 Yl Benzamide

Direct Amidation and Coupling Approaches for Benzamide (B126) Core Formation

The most direct and convergent approach to forming the 3-phenoxy-N-(prop-2-en-1-yl)benzamide core is through the direct amidation of 3-phenoxybenzoic acid with allylamine (B125299). This transformation can be achieved using various coupling reagents and catalytic systems, which are crucial for activating the carboxylic acid and facilitating the nucleophilic attack of the amine.

The efficiency of the direct amidation reaction is highly dependent on the chosen reaction conditions and reagent systems. Key parameters that are often optimized include the solvent, temperature, and the nature of the coupling agent.

Commonly used coupling reagents for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.

The choice of solvent plays a significant role in the reaction outcome. Aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (ACN) are frequently employed due to their ability to dissolve the reactants and facilitate the reaction. Optimization studies often involve screening a variety of solvents to find the one that provides the best balance of reaction rate and yield.

Temperature is another critical parameter. While many modern coupling reagents allow for reactions to proceed efficiently at room temperature, in some cases, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates.

A representative, though not exhaustive, overview of how reaction conditions can be varied is presented in the interactive table below.

Coupling ReagentAdditiveSolventTemperature (°C)
EDCHOBtDMF25
DCCNoneDCM0-25
PyBOPDIPEAACN25
HBTUDIPEADMF25

This table is for illustrative purposes to show potential combinations for optimization and does not represent specific experimental results for the target compound.

In recent years, there has been a significant push towards the development of catalytic methods for amide bond formation to improve the atom economy and reduce the generation of stoichiometric waste produced by traditional coupling reagents.

Boric acid has emerged as a simple and effective catalyst for the direct amidation of carboxylic acids. It is proposed to activate the carboxylic acid by forming a mixed anhydride in situ, which is then attacked by the amine. This method often requires azeotropic removal of water, for instance, by using a Dean-Stark apparatus with a solvent like toluene.

Transition metal catalysts have also been explored for direct amidation. For instance, titanium(IV) compounds like titanium tetrafluoride have shown catalytic activity in the direct amidation of carboxylic acids in refluxing toluene. researchgate.net While aromatic acids can be converted to amides with 10 mol% of the catalyst, aliphatic acids often react faster with lower catalyst loading. researchgate.net Other metal-based catalysts, including those based on zirconium and hafnium, have also been investigated, although they have generally shown lower efficacy compared to titanium-based systems. researchgate.net

The development of silicon-centered molecular catalysts, such as triarylsilanols, represents another advancement in this area. researchgate.net These catalysts have been identified as effective for the direct amidation of carboxylic acids with amines, with tris(p-haloaryl)silanols showing particularly high activity. researchgate.net

A comparative look at different catalytic approaches is detailed in the interactive data table below.

CatalystCatalyst Loading (mol%)SolventTemperature
Boric Acid5-20TolueneReflux
Titanium Tetrafluoride5-10TolueneReflux
Triarylsilanols1-10TolueneReflux

This table illustrates various catalytic systems and typical conditions; specific performance for the synthesis of this compound would require dedicated experimental investigation.

Functional Group Interconversion Strategies for Phenoxy and Allyl Moieties

An alternative synthetic strategy involves the formation of the benzamide core first, followed by the introduction of the phenoxy and/or allyl groups through functional group interconversion.

If 3-phenoxybenzamide is used as a starting material, the allyl group can be introduced via N-alkylation. This typically involves the deprotonation of the amide nitrogen with a suitable base to form an amidate anion, which then acts as a nucleophile to attack an allyl electrophile, such as allyl bromide.

Strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or tetrahydrofuran (THF) are commonly used to deprotonate the amide. The reaction is then carried out by adding allyl bromide to the solution of the amidate. The reaction temperature can be varied to optimize the yield and minimize side reactions. A general representation of this N-alkylation is shown in the interactive table below.

BaseElectrophileSolventTemperature (°C)
Sodium HydrideAllyl BromideDMF0-25
Potassium CarbonateAllyl ChlorideAcetonitrile25-82
Cesium CarbonateAllyl BromideDMF25

This table provides examples of conditions for N-alkylation and is not specific to 3-phenoxybenzamide.

The phenoxy group can be introduced onto the benzoyl core through a nucleophilic aromatic substitution reaction, most notably the Ullmann condensation. wikipedia.org This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. For the synthesis of this compound, this would entail starting with a 3-halobenzamide derivative (e.g., 3-bromo-N-(prop-2-en-1-yl)benzamide) and reacting it with phenol.

Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of more efficient catalytic systems using soluble copper sources and ligands, allowing the reaction to proceed under milder conditions.

Another powerful method for forming the C-O bond is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org While more commonly used for C-C bond formation, variations of this palladium-catalyzed reaction can be employed to couple aryl boronic acids with phenols. In this context, one could envision a coupling between 3-boronobenzamide and phenol or a derivative thereof.

The following interactive table summarizes key aspects of these two methods for installing the phenoxy group.

ReactionCatalystBaseSolventTemperature
Ullmann CondensationCopper(I) saltPotassium CarbonateDMF100-150°C
Suzuki-Miyaura CouplingPalladium(0) complexSodium CarbonateToluene/Water80-110°C

This table provides a general comparison of the two methods.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as atom economy, the use of less hazardous reagents and solvents, and the development of catalytic rather than stoichiometric processes.

The direct catalytic amidation of 3-phenoxybenzoic acid with allylamine is an excellent example of a green synthetic approach. sciepub.com This method has a high atom economy as the only byproduct is water. sciepub.com The use of a catalyst, such as boric acid, in small quantities is preferable to the use of stoichiometric coupling reagents, which generate significant amounts of waste. sciepub.com

The concept of atom economy is a key metric in green chemistry, and it is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the direct amidation of 3-phenoxybenzoic acid (C13H10O3, MW: 214.22 g/mol ) with allylamine (C3H5NH2, MW: 57.09 g/mol ) to form this compound (C16H15NO2, MW: 253.30 g/mol ) and water (H2O, MW: 18.02 g/mol ), the atom economy would be:

% Atom Economy = (253.30 / (214.22 + 57.09)) x 100 ≈ 93.3%

This high atom economy highlights the efficiency of the direct amidation pathway. In contrast, syntheses involving protecting groups or stoichiometric activating agents would have significantly lower atom economies.

Biocatalysis offers another promising avenue for the green synthesis of amides. Enzymes such as lipases can catalyze the formation of amide bonds under mild conditions, often in aqueous or green solvents. While specific enzymatic routes for this compound have not been extensively reported, the general applicability of biocatalysis in amide synthesis suggests its potential as a sustainable alternative.

The principles of green chemistry that can be applied to the synthesis of this compound are summarized in the interactive table below.

Green Chemistry PrincipleApplication in Synthesis
Atom EconomyFavoring direct amidation over routes with protecting groups or stoichiometric reagents.
CatalysisEmploying catalytic amounts of boric acid, transition metals, or enzymes instead of stoichiometric coupling agents.
Safer SolventsExploring the use of greener solvents like water, ethanol, or supercritical CO2, where feasible.
Waste PreventionDesigning synthetic routes that minimize the formation of byproducts.

Solvent-Free or Environmentally Benign Solvent Systems

The elimination of volatile organic solvents is a primary goal in green synthesis, as they contribute significantly to environmental pollution and pose safety risks. For the synthesis of this compound, several solvent-free or greener solvent strategies can be envisioned.

Solvent-Free Synthesis:

One promising approach is the direct thermal condensation of 3-phenoxybenzoic acid and prop-2-en-1-amine. This method involves heating a mixture of the two reactants, often in the presence of a catalyst, without any solvent. The reaction drives off water as the only byproduct, making it an inherently clean process. Boric acid has emerged as an effective and environmentally friendly catalyst for such direct amidations. It is inexpensive, readily available, and can facilitate the reaction under solvent-free conditions. semanticscholar.orgsciepub.comorgsyn.org The reaction mixture, a melt or solid state, is heated to a temperature sufficient to promote the reaction, typically in the range of 100-160°C.

Mechanochemistry offers another powerful solvent-free technique. acs.orgnih.govorganic-chemistry.orgchemrxiv.org This method uses mechanical energy, such as ball milling, to initiate and sustain chemical reactions. The solid reactants, 3-phenoxybenzoic acid and a salt of prop-2-en-1-amine, could be milled together, potentially with a catalytic amount of a coupling agent, to afford the desired amide. This technique can lead to shorter reaction times and is highly efficient in the absence of bulk solvents. acs.orgnih.govorganic-chemistry.orgchemrxiv.org

Environmentally Benign Solvents:

When a solvent is necessary, the focus shifts to greener alternatives. Water is the most desirable green solvent due to its non-toxic, non-flammable, and abundant nature. While the direct amidation in water can be challenging due to the poor solubility of the reactants, the use of surfactants or phase-transfer catalysts can facilitate the reaction. Hydrothermal synthesis, where the reaction is carried out in water at elevated temperatures and pressures, is another possibility that can promote the direct condensation of carboxylic acids and amines. researchgate.net

Bio-derived solvents, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), offer a more environmentally friendly option compared to traditional chlorinated or polar aprotic solvents. These solvents are derived from renewable resources and have a better safety and environmental profile.

The following table compares a hypothetical conventional synthesis with potential greener alternatives for the synthesis of this compound.

Synthetic MethodSolventCatalyst/ReagentTemperature (°C)Reaction Time (h)Waste Products
Conventional DichloromethaneDCC/DMAPRoom Temp.12Dicyclohexylurea, Pyridinium salts, Chlorinated solvent waste
Solvent-Free (Thermal) NoneBoric Acid120-1402-4Water
Solvent-Free (Mechanochemical) None(e.g., EDC)Room Temp.0.5-1Urea byproduct
Green Solvent Water(Surfactant)1008-12Water, Surfactant

This table presents hypothetical data for illustrative purposes.

Atom-Economy and Waste Reduction in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The ideal reaction has 100% atom economy, where all reactant atoms are found in the desired product.

The direct condensation of 3-phenoxybenzoic acid and prop-2-en-1-amine is an excellent example of an atom-economical reaction.

Reaction: C₁₃H₁₀O₃ (3-phenoxybenzoic acid) + C₃H₇N (prop-2-en-1-amine) → C₁₆H₁₅NO₂ (this compound) + H₂O

In this reaction, the only byproduct is water, leading to a high atom economy. In contrast, syntheses that employ coupling agents like dicyclohexylcarbodiimide (DCC) or activating agents like thionyl chloride have significantly lower atom economies. For instance, the use of DCC results in the formation of dicyclohexylurea as a stoichiometric byproduct, which is a waste product that needs to be removed.

The table below illustrates the concept of atom economy for different synthetic approaches to this compound.

Synthetic RouteReagentsByproductsAtom Economy (%)
Direct Condensation 3-phenoxybenzoic acid, prop-2-en-1-amineWater~93.4%
Acyl Chloride Route 3-phenoxybenzoyl chloride, prop-2-en-1-amine, TriethylamineTriethylamine hydrochloride~68.2%
DCC Coupling 3-phenoxybenzoic acid, prop-2-en-1-amine, DCCDicyclohexylurea~53.7%

Calculations are based on the molecular weights of reactants and the desired product. The atom economy of the direct condensation is high, with only the loss of a water molecule. The other routes generate significant amounts of waste, leading to lower atom economies.

Chemical Reactivity, Transformation Mechanisms, and Derivatization of this compound

The chemical behavior of this compound is characterized by the distinct reactivity of its three primary functional components: the allyl group, the amide linkage, and the aromatic rings. The interplay between these groups allows for a diverse range of chemical transformations, making it a versatile scaffold in organic synthesis. This article explores the reactivity of the allyl moiety and the amide linkage, detailing various reaction mechanisms and derivatization strategies.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Phenoxy N Prop 2 En 1 Yl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of 3-phenoxy-N-(prop-2-en-1-yl)benzamide in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals is achievable.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC, NOESY) Techniques for Full Assignment

The full assignment of the ¹H and ¹³C NMR spectra is accomplished by systematically interpreting data from a suite of NMR experiments. psu.edu

¹H NMR: The proton spectrum provides initial information on the chemical environment of the protons. The aromatic region would show complex multiplets for the protons on the two benzene (B151609) rings. The allyl group would exhibit distinct signals for the vinyl protons (=CH₂) and the methylene (B1212753) protons (-CH₂-N), with characteristic splitting patterns. The amide proton (N-H) would appear as a temperature-dependent signal, often a triplet due to coupling with the adjacent methylene protons.

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) of the amide group, typically in the 165-170 ppm range, carbons of the two aromatic rings (one of which is an ether), and the sp² and sp³ carbons of the allyl group. psu.eduresearchgate.net

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would confirm the connectivity within the allyl group by showing correlations between the N-CH₂ protons and the -CH=CH₂ protons. It would also help trace the coupling networks within the two aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the N-CH₂ proton would correlate with the N-CH₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, the N-H proton would show a correlation to the carbonyl carbon (C=O), and the N-CH₂ protons would show correlations to the carbonyl carbon and the vinyl carbons, confirming the N-allyl amide structure. psu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation around the amide bond and the orientation of the phenoxy group relative to the rest of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on typical shifts for similar functional groups. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H)
C=O-~167.0N-H, H-2, H-4, N-CH₂
N-H~6.5 (broad triplet)-C=O, N-CH₂
N-CH₂~4.1 (doublet of triplets)~42.5C=O, -CH=, C-1'
-CH=~5.9 (multiplet)~134.0N-CH₂, =CH₂
=CH₂~5.2 (multiplet)~116.0N-CH₂, -CH=
Aromatic C-H~7.0-7.8 (multiplets)~118-130Adjacent aromatic C, Quaternary aromatic C
Aromatic C-O/C-C=O-~132-158Adjacent aromatic H

Variable Temperature NMR for Conformational Dynamics

Amide bonds, including the one in this compound, exhibit significant partial double bond character due to resonance. This restricts rotation around the C(O)-N bond, leading to the existence of conformational isomers (rotamers), typically referred to as cis and trans forms. researchgate.netresearchgate.net At room temperature, the rate of interconversion between these rotamers might be slow on the NMR timescale, resulting in broadened peaks or even separate sets of signals for each conformer. researchgate.net

Variable Temperature (VT) NMR is the definitive technique for studying these dynamic processes. nih.govox.ac.uk

Low Temperatures: As the temperature is lowered, the rate of rotation decreases. If distinct conformers are present, their separate signals become sharp and well-resolved. ox.ac.uk

High Temperatures: As the temperature is increased, the rotation around the amide bond becomes faster. When the rate of exchange becomes fast on the NMR timescale, the separate signals for the conformers will broaden, coalesce into a single broad peak at a specific coalescence temperature (Tc), and then sharpen into a single time-averaged signal at even higher temperatures. researchgate.netox.ac.uk

By analyzing the spectra at different temperatures, particularly the coalescence temperature and the chemical shift difference between the signals of the two conformers, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier using the Eyring equation. researchgate.net This provides quantitative insight into the stability of the amide bond conformation.

Lanthanide-Induced Shift (LIS) Analysis for Conformation Determination

Lanthanide-Induced Shift (LIS) analysis is a powerful method for determining the solution-state conformation of molecules that possess a Lewis basic site. rsc.orgacs.orgorganicchemistrydata.org In this compound, the carbonyl oxygen of the amide group is the most likely site for coordination with a lanthanide shift reagent (LSR), such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) or tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyloctane-4,6-dionato)europium(III) (Eu(fod)₃). rsc.orgnih.gov

The paramagnetic lanthanide ion creates a large local magnetic field. organicchemistrydata.org When the LSR forms a rapidly reversible complex with the substrate molecule, it induces significant changes (shifts) in the chemical shifts of nearby nuclei, primarily protons. nih.gov The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the observed nucleus, as described by the McConnell-Robertson equation. acs.org

By systematically adding small amounts of the LSR and monitoring the resulting shifts in the ¹H NMR spectrum, a map of the relative proximity of each proton to the carbonyl oxygen can be generated. nih.govumich.edu Protons closer to the coordination site will experience larger shifts. This experimental data can then be correlated with calculated shifts for different possible molecular conformations, allowing for the determination of the most probable average conformation of the molecule in solution.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in this compound and is sensitive to its conformational state. nih.gov

The key vibrational modes expected for this molecule are:

N-H Stretch: A characteristic sharp peak typically appears in the region of 3300-3200 cm⁻¹. Its position can be indicative of hydrogen bonding. niscair.res.in

Aromatic C-H Stretch: Found just above 3000 cm⁻¹.

Amide I Band (C=O Stretch): This is a very strong and prominent absorption in the IR spectrum, usually appearing between 1680 and 1640 cm⁻¹. niscair.res.inmdpi.com The exact frequency is sensitive to the local environment, including hydrogen bonding and conjugation, making it a valuable probe for conformational studies.

Amide II Band (N-H Bending and C-N Stretching): This band, typically found between 1570 and 1515 cm⁻¹, is a mixture of N-H in-plane bending and C-N stretching vibrations.

C=C Stretch (Allyl and Aromatic): Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. The allyl C=C stretch is also expected in this region.

C-O-C Stretch (Ether Linkage): The asymmetric C-O-C stretching of the phenoxy group is expected to produce a strong band around 1250-1200 cm⁻¹. researchgate.net

The presence of different conformers (e.g., due to amide bond rotation) can sometimes be detected by the splitting of key vibrational bands, such as the Amide I band, in the spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
N-H StretchAmide3300 - 3200Medium
Aromatic C-H StretchAryl rings3100 - 3000Medium-Weak
Amide I (C=O Stretch)Amide1680 - 1640Strong
C=C StretchAromatic/Allyl1620 - 1450Variable
Amide II (N-H bend, C-N stretch)Amide1570 - 1515Medium-Strong
Asymmetric C-O-C StretchAryl Ether1250 - 1200Strong

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, confirming its elemental composition, and offers insight into its structure through analysis of its fragmentation patterns. uni-saarland.de For this compound (Molecular Formula: C₁₆H₁₅NO₂, Molecular Weight: 253.29 g/mol ), several key fragmentation pathways can be predicted, particularly under Electron Ionization (EI).

The most common fragmentation for aromatic amides involves the cleavage of the amide C-N bond. nih.govunl.ptrsc.org

Formation of the Acylium Ion: The primary fragmentation is expected to be the cleavage of the N-C(O) bond, resulting in the loss of the prop-2-en-1-amine radical and the formation of a stable 3-phenoxybenzoyl acylium cation. This ion would be a major peak in the spectrum.

Loss of Carbon Monoxide: The 3-phenoxybenzoyl acylium ion can subsequently lose a molecule of carbon monoxide (CO) to form a 3-phenoxyphenyl cation.

Cleavage of the Ether Bond: Fragmentation of the 3-phenoxyphenyl cation can occur at the ether linkage, leading to the formation of a phenyl cation (m/z 77) or a phenoxy cation.

Fragments from the N-allyl group: Cleavage alpha to the nitrogen can lead to the formation of an allyl cation (C₃H₅⁺).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment Ion StructureFragmentation Pathway
253[C₁₆H₁₅NO₂]⁺˙Molecular Ion (M⁺˙)
197[C₁₃H₉O₂]⁺M⁺˙ - •CH₂CH=CH₂ (Loss of allyl radical)
196[C₁₃H₈O₂]⁺˙M⁺˙ - NH₂CH=CH₂ (Loss of allylamine)
105[C₇H₅O]⁺Generic benzoyl cation (if phenoxy group is lost first)
77[C₆H₅]⁺Loss of CO from benzoyl cation, or from fragmentation of the phenoxy group

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a molecule in the solid state. mdpi.com While a specific crystal structure for this compound was not found in the search, analysis of related benzamide (B126) structures allows for a detailed prediction of its solid-state characteristics. core.ac.ukresearchgate.net

Molecular Conformation: The crystal structure would reveal the precise torsion angles defining the molecule's shape. Key parameters include the dihedral angle between the two aromatic rings and the planarity of the amide group. In many benzamides, the amide group is not coplanar with the attached benzene ring due to steric hindrance. researchgate.net The conformation around the C(O)-N bond in the solid state is typically found to be trans.

Bond Lengths and Angles: The technique would provide precise measurements of all bond lengths and angles, confirming the partial double bond character of the C(O)-N bond (which would be shorter than a typical C-N single bond) and the C=O double bond.

Molecular Interaction Studies and Mechanistic Insights for 3 Phenoxy N Prop 2 En 1 Yl Benzamide Purely Academic Focus

Investigations of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Detailed experimental studies, such as X-ray crystallography, on 3-phenoxy-N-(prop-2-en-1-yl)benzamide that would elucidate its solid-state conformation and intermolecular interactions are not currently published. Such an analysis would be crucial for understanding how the molecule arranges itself in a crystalline lattice, revealing key non-covalent forces.

The molecular structure of this compound suggests the potential for several types of non-covalent interactions, which are fundamental to molecular recognition and the formation of supramolecular structures. nih.govmhmedical.com These include:

Hydrogen Bonding: The secondary amide group (-C(O)NH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen, C=O). This allows for the formation of hydrogen bonds with other molecules of itself or with other hydrogen-bonding species.

π-Stacking: The presence of two phenyl rings (the phenoxy group and the benzamide (B126) core) allows for π-π stacking interactions. These can occur in parallel-displaced or T-shaped arrangements and are significant in the organization of aromatic molecules. rsc.org

C-H···π Interactions: The allyl group and the phenyl rings provide aliphatic and aromatic C-H bonds that can act as weak hydrogen bond donors to the π-systems of the aromatic rings. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used to model and quantify these interactions. nih.gov However, no specific computational studies for this compound have been identified.

Mechanistic Studies of Interactions with Abiotic Chemical Systems or Surfaces

There is no available research detailing the interaction of this compound with abiotic chemical systems or surfaces, such as nanoparticles, polymers, or metallic surfaces. Studies in this area would typically investigate adsorption mechanisms, surface-induced conformational changes, or the potential for the compound to act as a corrosion inhibitor or surface modifier. Such research often employs techniques like surface-enhanced Raman spectroscopy (SERS), atomic force microscopy (AFM), and quartz crystal microbalance (QCM).

Enzyme Inhibition Mechanisms (In Vitro, Focusing on Molecular Recognition and Catalytic Site Interactions)

While numerous studies report on the enzyme inhibitory activities of various benzamide and sulfonamide derivatives nih.govnih.govresearchgate.net, there are no specific in vitro enzyme inhibition assays published for this compound.

Generally, to study the enzyme inhibition mechanism of a compound like this, the following steps would be taken:

Initial Screening: The compound would be tested against a panel of enzymes to identify any inhibitory activity.

Determination of IC₅₀: If activity is found, the half-maximal inhibitory concentration (IC₅₀) would be determined to quantify its potency.

Kinetic Studies: Enzyme kinetics experiments would be performed to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This provides insight into whether the inhibitor binds to the enzyme's active site or an allosteric site.

Molecular Docking: Computational molecular docking simulations would be used to predict the binding pose of the compound within the enzyme's catalytic site. mdpi.comwalshmedicalmedia.comscispace.com This can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues. mdpi.comnih.gov

For example, a hypothetical docking study might reveal that the phenoxy group occupies a hydrophobic pocket within the enzyme, while the amide N-H and carbonyl oxygen form hydrogen bonds with residues in the active site, anchoring the inhibitor. However, without experimental data, such a description remains purely speculative.

Receptor Binding Studies (In Vitro, Focusing on Ligand-Target Recognition Principles)

Similar to enzyme inhibition, there is a lack of specific in vitro receptor binding data for this compound. Receptor binding assays are crucial for understanding how a ligand interacts with a biological target at a molecular level, without assessing the functional outcome. researchgate.netmerckmillipore.comnumberanalytics.com

The standard method for such a study is a competitive radioligand binding assay. merckmillipore.comnumberanalytics.com This involves:

Incubating a source of the target receptor (e.g., cell membranes expressing the receptor) with a known radiolabeled ligand that binds to the receptor.

Adding increasing concentrations of the unlabeled test compound (in this case, this compound).

Measuring the displacement of the radioligand by the test compound.

The results are used to calculate the inhibitor constant (Kᵢ), which reflects the affinity of the compound for the receptor. revvity.com These quantitative binding parameters are essential for understanding ligand-target recognition. merckmillipore.com While general studies on phenoxybenzamine (B1677643) show its interaction with adrenergic receptors researchgate.net, no such data exists for the specific title compound.

Advanced Applications in Chemical Sciences and Materials Development Non Clinical

Utilization as a Building Block in Organic Synthesis and Heterocycle Construction

The structure of 3-phenoxy-N-(prop-2-en-1-yl)benzamide lends itself to a range of synthetic transformations, making it a valuable intermediate for creating more complex molecules, including various heterocyclic systems. The synthesis of the parent structure itself can be approached through established chemical reactions.

A common method for the synthesis of such N-substituted benzamides involves the acylation of an amine with a benzoyl chloride. In this case, 3-phenoxybenzoyl chloride would be reacted with allylamine (B125299). The 3-phenoxybenzoyl chloride precursor can be synthesized from 3-phenoxybenzoic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.comprepchem.com The subsequent reaction with allylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, would yield the target molecule, this compound.

The reactivity of the allyl group is of particular interest for further synthetic modifications. The double bond can undergo a variety of addition reactions. For instance, palladium-catalyzed reactions, such as the Tsuji-Trost reaction, could be employed to form new carbon-carbon or carbon-nitrogen bonds at the allylic position. nih.gov Furthermore, the double bond can be a precursor to other functional groups through reactions like epoxidation, dihydroxylation, or ozonolysis, opening pathways to a diverse array of derivatives.

The presence of both the amide and the allyl functionalities allows for intramolecular cyclization reactions to construct heterocyclic rings. For example, acid-catalyzed cyclization of N-allylbenzamides can lead to the formation of oxazoline (B21484) rings. acs.org This transformation is a valuable method for accessing a class of heterocycles that are prevalent in pharmaceuticals and as ligands in asymmetric catalysis. acs.org The phenoxy group, while generally stable, can also participate in or influence reactions, for example, through directing effects in electrophilic aromatic substitution on the phenyl ring to which it is attached.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product(s)
Amide Formation3-Phenoxybenzoyl chloride, Allylamine, Base (e.g., Triethylamine)This compound
Epoxidationm-CPBA or other peroxy acidsN-(oxiran-2-ylmethyl)-3-phenoxybenzamide
DihydroxylationOsO4 (catalytic), NMON-(2,3-dihydroxypropyl)-3-phenoxybenzamide
Intramolecular CyclizationAcid catalyst (e.g., H2SO4)2-(3-phenoxyphenyl)-4,5-dihydrooxazole derivative
Heck CouplingAryl halide, Pd catalyst, BaseAryl-substituted N-allylbenzamide derivative

Role in Polymer Chemistry and Advanced Materials Design

The allyl group in this compound makes it a potential monomer for polymerization reactions. Allyl monomers are known to undergo radical polymerization, although often at slower rates and yielding polymers of lower molecular weight compared to vinyl monomers due to degradative chain transfer. researchgate.nettandfonline.com However, the incorporation of such monomers can be used to introduce specific functionalities into a polymer chain.

Polymers containing allyl groups are valuable as they provide sites for post-polymerization modification. nih.govabo.fi The pendant allyl groups in a polymer derived from this compound could be modified through various chemical reactions, such as thiol-ene click chemistry, to attach other molecules, crosslink the polymer chains, or alter the material's properties. abo.fimdpi.com This allows for the design of functional materials with tailored characteristics.

The phenoxy and benzamide (B126) moieties would also contribute to the properties of the resulting polymer. The rigid aromatic structures would likely increase the glass transition temperature (Tg) and enhance the thermal stability of the material. The phenoxy group can also impart desirable optical or electronic properties. The amide group, with its ability to form hydrogen bonds, could contribute to the mechanical strength and solvent resistance of the polymer.

The synthesis of polymers from this compound could be achieved through various polymerization techniques, including free radical polymerization or more controlled methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP). nih.govabo.fi These controlled radical polymerization techniques could offer better control over the molecular weight and architecture of the resulting polymers. Copolymers could also be synthesized by reacting this compound with other monomers to create materials with a combination of properties.

Table 2: Potential Polymerization Methods and Applications

Polymerization MethodKey FeaturesPotential Material Applications
Free Radical PolymerizationSimple, wide range of initiatorsThermosets, coatings, adhesives
RAFT PolymerizationControlled molecular weight and architectureFunctional polymers, block copolymers
ATRPWell-defined polymers with low dispersityAdvanced materials with specific properties
Thiol-Ene "Click" ReactionHigh efficiency, mild conditions (for post-modification)Cross-linked networks, functionalized surfaces

Exploration as a Ligand in Organometallic Chemistry and Catalysis

The structure of this compound contains several potential coordination sites for metal ions, suggesting its utility as a ligand in organometallic chemistry. The oxygen atom of the phenoxy group, the oxygen and nitrogen atoms of the amide group, and the π-system of the allyl group could all potentially coordinate to a metal center.

Phenoxy-imine and related ligands are widely used in coordination chemistry and have been instrumental in the development of catalysts for olefin polymerization. researchgate.netacs.org While this compound is not a phenoxy-imine, the presence of both a phenoxy and an amide group offers possibilities for chelation. The formation of a chelate ring with a metal center could lead to stable complexes with interesting catalytic properties.

The allyl group could also play a role in the coordination chemistry of this molecule. It could bind to a metal center in a η² or η³ fashion, or it could be a reactive site for catalytic transformations. The combination of a chelating benzamide-phenoxy fragment and a reactive allyl group in one molecule could lead to ligands that can both bind a metal and participate in subsequent catalytic cycles.

The synthesis of metal complexes with this compound would typically involve reacting the compound with a suitable metal precursor, such as a metal halide or an organometallic species. The resulting complexes could then be tested for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenation, or polymerization. The electronic and steric properties of the ligand could be tuned by modifying the substituents on the phenoxy or benzoyl rings, allowing for the optimization of catalytic performance.

Potential in Analytical Chemistry (e.g., as a probe or standard)

In analytical chemistry, molecules with specific functionalities can be used as probes to detect certain analytes or as standards for quantification. The phenoxy group is a component of some chemical probes, and its presence in this compound could be exploited for such purposes. nih.gov For example, the aromatic rings could be functionalized with fluorophores or other signaling moieties to create a fluorescent probe. The interaction of the probe with a target analyte could lead to a change in its fluorescence properties, allowing for detection and quantification.

Furthermore, 3-phenoxybenzoic acid, a related compound, is a known metabolite of pyrethroid insecticides and is used as a biomarker for exposure to these chemicals. nih.govrupahealth.com This suggests that this compound, as a stable, well-defined molecule, could potentially be used as an analytical standard in methods developed for the detection of related compounds. Its distinct molecular weight and fragmentation pattern in mass spectrometry would make it a useful reference compound for method development and validation in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

The synthesis of isotopically labeled versions of this compound, for example, with deuterium (B1214612) or carbon-13, would further enhance its utility as an internal standard in quantitative analytical methods, allowing for more accurate and precise measurements of related analytes in complex matrices.

Future Research Directions and Emerging Paradigms for 3 Phenoxy N Prop 2 En 1 Yl Benzamide

Development of Asymmetric Synthetic Routes

The presence of a prochiral allyl group in 3-phenoxy-N-(prop-2-en-1-yl)benzamide makes the development of asymmetric synthetic routes a key area for future investigation. The synthesis of enantiomerically enriched compounds is of paramount importance in many chemical applications. Future research could focus on transition metal-catalyzed asymmetric reactions to introduce chirality.

Potential asymmetric synthetic strategies could include:

Palladium-Catalyzed Asymmetric Allylic Amination: Drawing inspiration from established methods for the asymmetric amination of allylic substrates, future work could explore the use of chiral palladium catalysts. rsc.orgacs.orgacs.orgrsc.orgtdx.cat The development of new chiral phosphine (B1218219) or oxazoline-based ligands could enable the enantioselective formation of a C-N bond, leading to chiral derivatives of the parent compound. rsc.org

Rhodium-Catalyzed Asymmetric Transformations: Rhodium catalysts have shown great promise in the asymmetric synthesis of amides. nih.govwayne.eduresearchgate.net Research could be directed towards rhodium-catalyzed asymmetric hydrogenation or isomerization of the allyl group, or the development of novel rhodium-catalyzed coupling reactions to construct the chiral amide in a single step.

Nickel-Catalyzed Asymmetric Synthesis: Recent advances in nickel-catalyzed asymmetric reactions, such as the reductive hydroarylation of vinyl amides, offer another promising avenue. uzh.ch The development of chiral nickel-ligand systems could facilitate the enantioselective synthesis of α-aryl or other substituted analogues of this compound.

Use of Chiral Auxiliaries: An alternative approach involves the use of chiral auxiliaries. youtube.comnih.gov An achiral precursor could be reacted with a chiral auxiliary to induce diastereoselectivity in a subsequent reaction, with the auxiliary being removed in a later step to yield the enantiomerically enriched product.

Table 1: Potential Asymmetric Synthetic Methods for this compound Derivatives

Catalytic System Potential Transformation Desired Outcome
Palladium/Chiral Ligand Asymmetric Allylic Amination Enantioselective C-N bond formation
Rhodium/Chiral Diene Asymmetric Isomerization/Hydroarylation Enantiomerically enriched amides
Nickel/Chiral BIm Ligand Asymmetric Reductive Hydroarylation Enantioenriched α-arylbenzamides
Chiral Auxiliary Diastereoselective Allylation Chiral amide synthesis

Exploration of Novel Reactivity Patterns and Cascade Reactions

The N-allyl group and the aromatic rings in this compound are ripe for the exploration of novel reactivity patterns and cascade reactions. Such reactions offer efficient pathways to complex molecular architectures from simple starting materials.

Future research in this area could investigate:

Radical Cascade Reactions: Inspired by studies on other N-allylbenzamides, visible-light-induced radical cyclization could be explored. rsc.org For instance, the reaction with a trifluoromethyl source could lead to the synthesis of novel trifluoromethylated dihydroisoquinolinones. rsc.org Another potential cascade reaction is the alkylarylation of the N-allylbenzamide, which could be used to construct 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.orgnih.govbeilstein-journals.org

Gold-Catalyzed Cascade Reactions: Gold catalysts are known to activate alkynes and allenes, and could potentially be used to trigger cascade reactions involving the allyl group of this compound. researchgate.netnih.govbeilstein-journals.orgnih.govrsc.org Research could focus on intramolecular cyclization or cycloaddition reactions to generate novel heterocyclic scaffolds.

Multi-Component Reactions: The development of one-pot, multi-component reactions involving this compound would be a highly efficient strategy for generating molecular diversity. For example, a radical cascade reaction incorporating multiple one-carbon radical synthons could lead to vicinal di- and tricarbonyl compounds. cmu.edu

Integration into Self-Assembled Systems or Supramolecular Architectures

The structural features of this compound, including the aromatic rings and the amide bond capable of hydrogen bonding, make it a promising candidate for the construction of self-assembled systems and supramolecular architectures. nih.govfrontiersin.orgnih.govbeilstein-journals.org

Future research directions include:

Investigation of Self-Assembly Drivers: A systematic study of the non-covalent interactions, such as π-π stacking of the phenoxy and benzoyl rings, and hydrogen bonding of the amide group, that drive the self-assembly of this molecule would be crucial. nih.govfrontiersin.org

Formation of Nanostructures: Exploration of the conditions under which this compound self-assembles into well-defined nanostructures like nanofibers, vesicles, or organogels would be of interest for materials science applications.

Stimuli-Responsive Systems: The design of self-assembled systems based on this molecule that can respond to external stimuli such as pH, light, or temperature would be a significant advancement. beilstein-journals.org For example, the protonation or deprotonation of the amide group could be used to control the assembly and disassembly process.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry and theoretical modeling are powerful tools for understanding and predicting the behavior of molecules. nih.govtandfonline.com For this compound, these methods can provide valuable insights and guide experimental work.

Future theoretical studies could focus on:

Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to determine the preferred conformations of the molecule, which is crucial for understanding its reactivity and self-assembly behavior. tandfonline.comic.ac.uk Studies on related benzamides have shown that the conformation of the amide bond can significantly impact reactivity. nih.govresearchgate.net

Reactivity Prediction: Computational models can be used to predict the most likely sites for reaction and to elucidate the mechanisms of potential cascade reactions. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): If a particular application is targeted, QSAR studies could be performed on a series of analogues to develop predictive models for their activity. nih.govunair.ac.id

Table 2: Potential Applications of Theoretical Modeling for this compound

Modeling Technique Research Focus Predicted Properties
Density Functional Theory (DFT) Conformational analysis and reaction mechanisms Stable conformers, transition state energies, reaction pathways
Molecular Dynamics (MD) Self-assembly processes Aggregation behavior, nanostructure formation
QSAR Analogue design Structure-property relationships

Design of Next-Generation Analogues for Specific Chemical Applications

The core structure of this compound provides a versatile template for the design and synthesis of next-generation analogues with tailored properties for specific chemical applications. acs.orgacs.orgnih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govwalshmedicalmedia.comnih.gov

Strategies for the design of novel analogues include:

Functionalization of the Aromatic Rings: The introduction of various substituents on the phenoxy and benzoyl rings can be used to modulate the electronic and steric properties of the molecule. This could influence its reactivity, self-assembly behavior, and potential applications.

Modification of the N-Allyl Group: The allyl group can be replaced with other functional groups to access a wider range of chemical space and to introduce new reactivity. For example, replacing it with a propargyl group could open up possibilities for click chemistry or other alkyne-based transformations.

Alteration of the Amide Linker: The amide bond itself can be modified, for instance, by replacing it with a thioamide or by incorporating it into a heterocyclic ring system, to create analogues with distinct properties.

Q & A

Q. Example protocol :

StepReagents/ConditionsPurposeYield Optimization
13-Phenoxybenzoyl chloride, allylamine, Na₂CO₃, CH₂Cl₂, 0°C, 2 hAmidationUse 1.2 equiv allylamine to drive reaction completion
2Column chromatography (hexane:EtOAc 4:1)PurificationPre-purify intermediates to reduce impurities

Validation : Monitor reaction progress via TLC or HPLC. Confirm purity via melting point and NMR .

Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify allyl (δ 5.1–5.8 ppm for CH₂=CH–) and phenoxy (δ 6.8–7.5 ppm for aromatic protons) groups. Coupling constants confirm stereochemistry .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra.
  • X-ray Crystallography : Determine absolute configuration using SHELXL for refinement (e.g., monoclinic P21/c space group with unit cell parameters a = 25.0232 Å, b = 5.3705 Å) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated m/z 252.29 for C₁₇H₁₅NO₂) .

Purity assessment : Use HPLC (≥95% purity) with UV detection at 254 nm .

Advanced: How can contradictions in crystallographic data (e.g., thermal parameters, occupancy) be resolved during structural refinement?

Answer:
Discrepancies in X-ray data often arise from disorder or twinning. Mitigation strategies include:

  • SHELXL refinement : Use the TWIN command for twinned data and PART directives for disordered moieties (e.g., allyl group rotation) .
  • Thermal parameter analysis : Anisotropic refinement of non-H atoms; isotropic refinement for H atoms.
  • Validation tools : Check R-factor convergence (target < 0.05) and ADDSYM in PLATON to detect missed symmetry .

Example : For allyl group disorder, split occupancy refinement (e.g., 70:30 ratio) improves model accuracy .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Answer:

  • Computational modeling :
    • Docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., acetylcholinesterase) using the benzamide core as a pharmacophore .
    • QSAR : Corrogate electronic (Hammett σ) and steric (molar refractivity) parameters with bioactivity .
  • Experimental validation :
    • Enzyme inhibition assays : Measure IC₅₀ against acetylcholinesterase (Ellman’s method) .
    • Cellular assays : Test cytotoxicity (MTT assay) and selectivity (e.g., cancer vs. normal cell lines) .

Q. SAR Insights :

DerivativeSubstituentIC₅₀ (µM)Notes
R = –NO₂Electron-withdrawing0.8Enhanced binding via H-bonding
R = –OCH₃Electron-donating5.2Reduced activity due to steric hindrance

Methodological: What strategies mitigate thermal decomposition during synthesis or storage of this compound?

Answer:

  • Thermal analysis : Perform DSC/TGA to identify decomposition onset (e.g., ~150°C for similar benzamides) .
  • Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the allyl group .
  • Stabilizers : Add radical scavengers (e.g., BHT) during synthesis if decomposition is radical-mediated .

Advanced: How can computational and experimental approaches be integrated to optimize this compound for targeted drug delivery?

Answer:

  • Molecular dynamics (MD) : Simulate binding to serum proteins (e.g., albumin) to predict pharmacokinetics .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to the allyl moiety for site-specific release .
  • In vivo testing : Use fluorescent tagging (e.g., Cy5.5) to track biodistribution in murine models .

Case Study : GRL0617 benzamide analogs showed improved antiviral activity by conserving the benzamide-Asn164 interaction, highlighting the role of H-bonding in target affinity .

Advanced: How are conflicting bioactivity results reconciled when this compound exhibits varying efficacy across assay platforms?

Answer:

  • Assay standardization :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
    • Normalize data to internal controls (e.g., DEET for repellency assays) .
  • Statistical analysis : Apply ANOVA to identify platform-specific biases (e.g., fluorescence interference in absorbance assays) .
  • Orthogonal assays : Confirm results via SPR (binding affinity) and in vivo models (e.g., zebrafish) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.